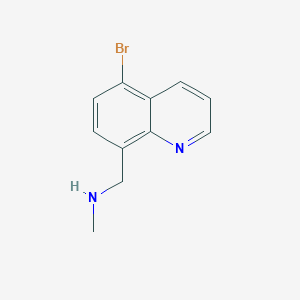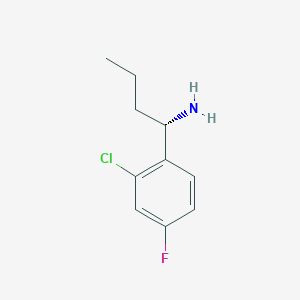
3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride is a synthetic organic compound with a molecular formula of C15H21ClN4O. It is characterized by a quinoxaline core substituted with a methoxy group and a piperidin-3-ylmethylamine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Attachment of the Piperidin-3-ylmethylamine Moiety: This step involves the alkylation of the quinoxaline derivative with piperidin-3-ylmethylamine, often using a halide or tosylate as the leaving group.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
科学研究应用
Chemistry
In chemistry, 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in preclinical and clinical research.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride depends on its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
3-methoxyquinoxaline: Lacks the piperidin-3-ylmethylamine moiety.
N-(piperidin-3-ylmethyl)quinoxalin-2-amine: Lacks the methoxy group.
Quinoxalin-2-amine derivatives: Various substitutions on the quinoxaline ring.
Uniqueness
3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride is unique due to the presence of both the methoxy group and the piperidin-3-ylmethylamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C15H21ClN4O |
|---|---|
分子量 |
308.80 g/mol |
IUPAC 名称 |
3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H20N4O.ClH/c1-20-15-14(17-10-11-5-4-8-16-9-11)18-12-6-2-3-7-13(12)19-15;/h2-3,6-7,11,16H,4-5,8-10H2,1H3,(H,17,18);1H |
InChI 键 |
PAUPEEOZPQEPIJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=CC=CC=C2N=C1NCC3CCCNC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)





![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12976428.png)



![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)



